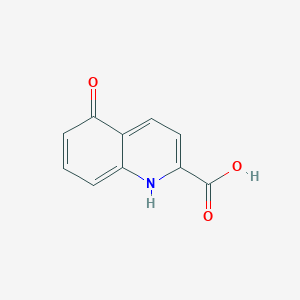

5-Hydroxyquinoline-2-carboxylic acid

Overview

Description

5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .

Synthesis Analysis

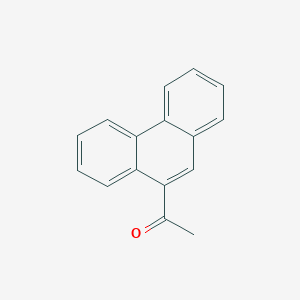

The synthesis of this compound involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .

Chemical Reactions Analysis

The formation of this compound is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .

Scientific Research Applications

Chemical Analysis and Colorimetric Reagents : 5-Hydroxyquinoline-8-carboxylic acid is used as a colorimetric reagent for ruthenium. Its synthesis involves several chemical reactions starting from 8-methylquinoline, and it has been applied to develop transmission curves for solutions showing color development with ruthenium (Breckenridge & Singer, 1947).

Therapeutic Targets in Human Diseases : As an inhibitor of 2-Oxoglutarate (2OG) oxygenases, 5-Carboxy-8-hydroxyquinoline (IOX1) has broad-spectrum activity against various 2OG oxygenases. This includes transcription factor hydroxylases, all 2OG dependent histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. IOX1's ability to cause translocation of the active site metal in these oxygenases highlights its potential in medicinal chemistry (Hopkinson et al., 2013).

Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid : The conversion of 5-Aminonaphthalene-2-sulfonate (5A2NS) by bacteria into 5-hydroxyquinoline-2-carboxylate (5H2QC) was identified. This compound is a dead-end metabolite, which implies that it is not further broken down or used in the bacterial metabolic processes. Its formation involves a spontaneous cyclization reaction (Nörtemann et al., 1993).

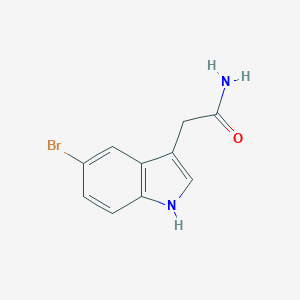

Photochemistry and Photoprotective Groups : 5-Hydroxyquinoline derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been studied for their photochemical properties. BHQ is used as a photolabile protecting group for carboxylic acids and shows greater photon efficiency and sensitivity to multiphoton-induced photolysis compared to other esters. This makes it valuable in the context of biological messengers (Fedoryak & Dore, 2002).

Electrochemistry and Biosystems : The oxidation mechanism of hydroxyquinoline carboxylic acids, including 5-Hydroxyquinoline derivatives, was studied using various electrochemical and spectroelectrochemical techniques. It was found that oxidation involves protonation of nitrogen in the hydroxyquinoline structure. This insight is relevant for understanding electron transfer in biological systems (Sokolová et al., 2015).

Microwave-Assisted Synthesis : The use of microwave irradiation has been employed for the rapid and efficient synthesis of quinoline derivatives, including hydroxyquinoline carboxylic acids. This synthesis method enhances the efficiency of producing these compounds (El Ashry et al., 2005).

Photostability and Image-Stability in Recording Systems : 5-Hydroxyquinoline-2-carboxylic acid and its derivatives, when used as metal complexes, have shown protective effects against photofading of color materials. This application is significant in information recording systems, where stability against light-induced degradation is crucial (Oda, 1998).

Safety and Hazards

Mechanism of Action

Target of Action

5-Hydroxyquinoline-2-carboxylic acid primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for a wide range of human diseases . The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . Additionally, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. The inhibition of 2OG-dependent enzymes impacts the epigenetic processes in the cell . .

Pharmacokinetics

It’s worth noting that a related compound, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of this compound, but further studies are needed to confirm this.

Result of Action

The inhibition of 2OG-dependent enzymes by this compound can lead to changes in the epigenetic state of the cell . This could potentially have therapeutic value in treating various diseases, including cancer . .

properties

IUPAC Name |

5-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKFJHJJUOMBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437156 | |

| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149312-98-1 | |

| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

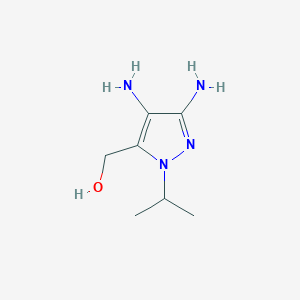

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

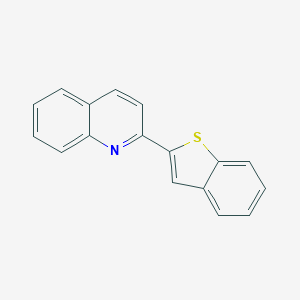

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)

![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)